molecular formula C19H30 B13957296 Naphthalene, 1,2,3,4-tetrahydro-1-nonyl- CAS No. 33425-49-9

Naphthalene, 1,2,3,4-tetrahydro-1-nonyl-

Cat. No.: B13957296
CAS No.: 33425-49-9
M. Wt: 258.4 g/mol
InChI Key: QMOFHSNOIHJCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-1-nonylnaphthalene is an organic compound with the molecular formula C19H30 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a nonyl group

Preparation Methods

The synthesis of 1,2,3,4-Tetrahydro-1-nonylnaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-nonylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:

[ \text{C}{10}\text{H}{7}\text{C}9\text{H}{19} + 2\text{H}2 \rightarrow \text{C}{19}\text{H}_{30} ]

Industrial production methods may involve continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product .

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-1-nonylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: It can be further reduced to fully hydrogenated derivatives using hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include acidic or basic catalysts, high temperatures, and specific solvents to facilitate the desired transformations .

Scientific Research Applications

1,2,3,4-Tetrahydro-1-nonylnaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals, lubricants, and as a component in certain polymer formulations.

Mechanism of Action

The mechanism by which 1,2,3,4-Tetrahydro-1-nonylnaphthalene exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or specific enzymes, altering their function. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its interaction with proteins and nucleic acids .

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-1-nonylnaphthalene can be compared with other similar compounds such as:

    Tetralin (1,2,3,4-Tetrahydronaphthalene): A simpler hydrogenated derivative of naphthalene without the nonyl substitution.

    1-Nonyl-1,2,3,4-tetrahydronaphthalene: A closely related compound with similar chemical properties but different applications.

    Naphthalene: The parent compound, which is fully aromatic and lacks hydrogenation.

The uniqueness of 1,2,3,4-Tetrahydro-1-nonylnaphthalene lies in its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties .

Properties

CAS No.

33425-49-9

Molecular Formula

C19H30

Molecular Weight

258.4 g/mol

IUPAC Name

1-nonyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C19H30/c1-2-3-4-5-6-7-8-12-17-14-11-15-18-13-9-10-16-19(17)18/h9-10,13,16-17H,2-8,11-12,14-15H2,1H3

InChI Key

QMOFHSNOIHJCKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCCC2=CC=CC=C12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.